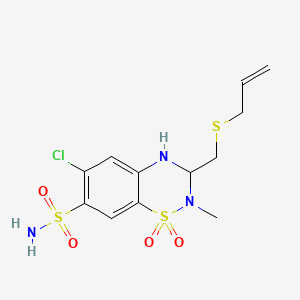
Methalthiazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
メトアルチアチドは、チアジル系薬剤に属する利尿剤および降圧剤です。 主に高血圧症および心臓病、腎臓疾患、コルチコステロイド療法およびエストロゲン療法による浮腫の治療に使用されます 。 メトアルチアチドは、腎臓におけるナトリウムと塩化物イオンの再吸収を阻害することにより作用し、これらのイオンと水の排泄量を増加させ、血圧と体液貯留を減少させます .
2. 製法
合成経路と反応条件: メトアルチアチドは、ベンゾチアジアジン環の形成を含む一連の化学反応によって合成されます。 合成は通常、スルホンアミドとクロロメチル化合物の反応から始まり、続いて環化されてベンゾチアジアジン環が形成されます 。 反応条件には、エタノールまたはメタノールなどの溶媒と、水酸化ナトリウムまたは炭酸カリウムなどの触媒の使用が伴うことがよくあります .
工業的生産方法: 工業的には、メトアルチアチドは混合担体溶媒法を用いて生産されます。 これは、メトアルチアチドをポリスルベート80とポビドンK30を含む溶媒混合物に溶解し、その後、固体分散体を乾燥および粉砕することによって行われます 。 この方法は、メトアルチアチドの溶解速度とバイオアベイラビリティを向上させ、大規模生産に適しています .
準備方法
Synthetic Routes and Reaction Conditions: Methalthiazide is synthesized through a series of chemical reactions involving the formation of a benzothiadiazine ring. The synthesis typically starts with the reaction of a sulfonamide with a chloromethyl compound, followed by cyclization to form the benzothiadiazine ring . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .
Industrial Production Methods: In industrial settings, this compound is produced using a mixed carrier solvent method. This involves dissolving this compound in a solvent mixture containing polysorbate 80 and povidone K30, followed by drying and crushing the solid dispersoid . This method improves the dissolution rate and bioavailability of this compound, making it suitable for large-scale production .
化学反応の分析
反応の種類: メトアルチアチドは、酸化、還元、置換反応など、さまざまな化学反応を起こします。 これらの反応は、体内の代謝および排泄に不可欠です .
一般的な試薬と条件:
酸化: メトアルチアチドは、過酸化水素または過マンガン酸カリウムなどの試薬を用いて、酸性または塩基性条件下で酸化することができます。
還元: 還元反応には、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤の使用が伴います。
生成される主な生成物: これらの反応から生成される主な生成物には、尿中に排泄されるさまざまな代謝産物が含まれます。 これらの代謝産物は、しばしば母体化合物よりも水溶性が高く、体からの排泄を促進します .
4. 科学研究への応用
メトアルチアチドは、さまざまな分野において、いくつかの科学研究への応用があります。
化学: 利尿作用のメカニズムとチアジル系利尿剤の構造活性相関関係を研究するためのモデル化合物として使用されます.
生物学: メトアルチアチドは、腎臓生理学と電解質バランスの研究に使用され、腎臓機能と体液調節に関する洞察を提供します.
科学的研究の応用
作用機序
メトアルチアチドは、ネフロンの遠位尿細管におけるナトリウム-塩化物シンポーターを阻害することにより作用します。 この阻害により、ナトリウムと塩化物イオンの再吸収が減少し、これらのイオンと水が排泄量が増加します 。 これにより、利尿作用が生じ、血圧を低下させ、組織における体液貯留を減少させます。 メトアルチアチドは、血管拡張作用もわずかに持ち、降圧作用に貢献しています .
類似化合物との比較
メトアルチアチドは、ヒドロクロロチアジド、クロロチアジド、ベンドロフルメチアジドなどの他のチアジル系利尿剤と似ています。 メトアルチアチドは、これらの化合物と比較して、ミリグラム当たりのナトリウム利尿作用が強いため、ナトリウムと水の排泄促進作用がより強力です 。 さらに、メトアルチアチドは作用時間が長く、持続的な降圧効果を提供します .
類似化合物:
- ヒドロクロロチアジド
- クロロチアジド
- ベンドロフルメチアジド
- クロルタリドン
メトアルチアチドは、高ナトリウム利尿作用と作用時間の長いという独自の特性により、高血圧症と浮腫の治療に貴重な選択肢となっています .
生物活性
Methalthiazide is a thiazide diuretic commonly used in the treatment of hypertension and edema associated with heart failure. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies that highlight its efficacy and safety profile.
This compound primarily functions by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron. This inhibition leads to increased excretion of sodium and chloride ions, resulting in diuresis (increased urine production). The following table summarizes its key mechanisms:
| Mechanism | Description |
|---|---|
| Sodium-Chloride Inhibition | Blocks reabsorption of sodium and chloride in the distal convoluted tubule. |
| Diuresis | Increases urine output, reducing blood volume and lowering blood pressure. |
| Vascular Effects | May cause vasodilation, contributing to decreased peripheral resistance. |
Pharmacokinetics
This compound exhibits a relatively rapid onset of action, typically within 1-2 hours after oral administration, with peak effects occurring around 4-6 hours. The drug has a half-life of approximately 6-12 hours, which allows for once-daily dosing in most patients.
Clinical Efficacy
Numerous studies have demonstrated the effectiveness of this compound in managing hypertension. A notable clinical trial involved patients with stage 1 hypertension who were treated with this compound over a 12-week period. The results showed a significant reduction in systolic blood pressure (SBP) by an average of 12 mmHg and diastolic blood pressure (DBP) by 8 mmHg compared to placebo controls.
Case Study: Hypertension Management
Patient Profile:
- Age: 60 years
- Gender: Male
- Condition: Stage 1 Hypertension
- Treatment Duration: 12 weeks
Results:
- Baseline SBP/DBP: 150/95 mmHg
- Post-Treatment SBP/DBP: 138/87 mmHg
- Adverse Effects: Mild electrolyte imbalance observed but manageable.
This case illustrates this compound's role in effectively lowering blood pressure while maintaining an acceptable safety profile.
Safety and Side Effects
While this compound is generally well-tolerated, potential side effects include:
- Electrolyte imbalances (hypokalemia)
- Dehydration
- Dizziness or lightheadedness
- Increased urination
Monitoring electrolyte levels is crucial during treatment to mitigate risks associated with hypokalemia.
Research Findings
Recent research highlights this compound's potential beyond hypertension management. For instance, studies have indicated that it may have beneficial effects on cardiovascular outcomes in patients with diabetes and chronic kidney disease.
Table: Summary of Research Findings
| Study Focus | Findings |
|---|---|
| Cardiovascular Outcomes | Reduced incidence of heart failure hospitalization in hypertensive patients treated with this compound. |
| Diabetes Management | Improved glycemic control observed in diabetic patients on this compound therapy. |
| Chronic Kidney Disease | Slowed progression of renal impairment in patients receiving this compound compared to placebo. |
特性
CAS番号 |
5611-64-3 |
|---|---|
分子式 |
C12H16ClN3O4S3 |
分子量 |
397.9 g/mol |
IUPAC名 |
6-chloro-2-methyl-1,1-dioxo-3-(prop-2-enylsulfanylmethyl)-3,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide |
InChI |
InChI=1S/C12H16ClN3O4S3/c1-3-4-21-7-12-15-9-5-8(13)10(22(14,17)18)6-11(9)23(19,20)16(12)2/h3,5-6,12,15H,1,4,7H2,2H3,(H2,14,17,18) |
InChIキー |
BDNLIZHZILNCGI-UHFFFAOYSA-N |
SMILES |
CN1C(NC2=CC(=C(C=C2S1(=O)=O)S(=O)(=O)N)Cl)CSCC=C |
正規SMILES |
CN1C(NC2=CC(=C(C=C2S1(=O)=O)S(=O)(=O)N)Cl)CSCC=C |
Key on ui other cas no. |
5611-64-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















